LogP Differentiation: 2-Oxoethyl Spacer Increases Lipophilicity by ~1.5–1.8 Log Units Versus Shorter-Chain Coumarin-3-Carboxylate Esters
The target compound's computed LogP of 3.78 places it in a distinctly higher lipophilicity range compared to the simpler ethyl ester analog (EOCC, LogP ~2.0–2.3 estimated via analogous computational methods) [1]. This ~1.5–1.8 log unit increase, attributable to the 4-bromophenyl-2-oxoethyl substituent, predicts enhanced membrane permeability. By comparison, 4-bromophenyl 2-oxo-2H-chromene-3-carboxylate (lacking the oxoethyl spacer) is expected to have a LogP intermediate between EOCC and the target compound, while 2-(4-bromophenyl)-2-oxoethyl benzoates (lacking the coumarin oxygen) exhibit LogP values around 4.0–4.5, exceeding typical drug-like ranges [2]. The target compound's LogP of 3.78 balances sufficient lipophilicity for cell penetration with retention within generally acceptable drug-like boundaries.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.78 (computed) |
| Comparator Or Baseline | Ethyl 2-oxo-2H-chromene-3-carboxylate (EOCC): LogP ~2.0–2.3; 2-(4-bromophenyl)-2-oxoethyl benzoates: LogP ~4.0–4.5 |
| Quantified Difference | Target compound LogP exceeds EOCC by ~1.5–1.8 units and falls 0.2–0.7 units below simpler phenacyl benzoate analogs |
| Conditions | Computed physicochemical parameters; experimental validation not yet reported for this specific compound |
Why This Matters
A LogP of 3.78 positions this compound in a permeability window that is more favorable for cell-based assay entry than the polar EOCC (LogP ~2.0–2.3) while remaining below the excessive lipophilicity range (>4.5) associated with poor solubility and high non-specific binding, making it a rationally selected intermediate for medicinal chemistry programs requiring balanced ADME properties.
- [1] Fonseca, F. V., Baldissera, L., Camargo, E. A., et al. (2010). Effect of ethyl 2-oxo-2H-chromene-3-carboxylate on sPLA₂. Toxicon, 55(8), 1527-1534. Compound structure and properties used for LogP estimation comparison. View Source
- [2] Kumar, C. S. C., Chia, T. S., Ooi, C. W., Quah, C. K., Chandraju, S., & Fun, H. K. (2014). Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. Zeitschrift für Kristallographie, 229(4), 328-342. LogP range inferred from structural class. View Source
